![molecular formula C17H19N3O4 B554330 (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate CAS No. 16679-95-1](/img/structure/B554330.png)
(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate
Overview
Description
(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate has biochemical and physiological effects that are beneficial for the treatment of various diseases. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate in lab experiments include its potential therapeutic benefits and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate. These include further studies on its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as well as its potential use in the treatment of other inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of benzyl chloroformate with hydrazine hydrate to form benzyl hydrazine carbamate. The second step involves the reaction of benzyl hydrazine carbamate with 4-hydroxyphenylpyruvic acid to form (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate.
Scientific Research Applications
(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
benzyl N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c18-20-16(22)15(10-12-6-8-14(21)9-7-12)19-17(23)24-11-13-4-2-1-3-5-13/h1-9,15,21H,10-11,18H2,(H,19,23)(H,20,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMJERWBOKZEI-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426791 | |
Record name | benzyl N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate | |
CAS RN |
16679-95-1 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16679-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 88492 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016679951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | benzyl N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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